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Compound of Interest

Compound Name: 4-HO-Met

Cat. No.: B129817 Get Quote

The following guide provides a detailed comparison of 4-hydroxy tryptamine derivatives,

focusing on their structure-activity relationships (SAR) at serotonin receptors. This information

is crucial for researchers and scientists in the fields of pharmacology and drug development.

The data presented is based on experimental findings from in vitro and in vivo studies.

Introduction to 4-Hydroxy Tryptamines
4-hydroxy tryptamines are a class of psychoactive compounds that are structurally related to

the neurotransmitter serotonin. The parent compound, 4-hydroxy-N,N-dimethyltryptamine

(psilocin), is the active metabolite of psilocybin, a key component of hallucinogenic mushrooms.

[1] The psychedelic effects of these compounds are primarily mediated by their agonist activity

at the serotonin 2A (5-HT2A) receptor.[1][2] Understanding the SAR of this class of molecules

is essential for the design of novel therapeutic agents targeting the serotonergic system.

Core Structure-Activity Relationship Principles
The pharmacological profile of 4-hydroxy tryptamines can be significantly altered by chemical

modifications at two primary locations: the N,N-dialkyl substituents on the ethylamine side

chain and the hydroxyl group at the 4-position of the indole ring.

Influence of N,N-Dialkyl Substituents
The size and steric properties of the N-alkyl groups play a critical role in the potency and

selectivity of these compounds.
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Potency at 5-HT2A Receptors: Generally, increasing the size of the N-alkyl groups leads to a

decrease in potency in vivo. For symmetrically substituted analogs, the rank order of potency

in the head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A receptor activation

in mice, is as follows: psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-

HO-DIPT (diisopropyl).[1][2] A similar trend is observed for asymmetrically substituted

analogs.[1][2]

Receptor Selectivity: While most 4-hydroxy tryptamines show similar potencies at 5-HT2A

and 5-HT2B receptors, bulkier N-alkyl groups can lead to lower potency at the 5-HT2C

receptor.[1][3]

Influence of the 4-Position Substituent
Modification of the 4-hydroxy group, for instance through O-acetylation, has a profound impact

on the in vitro and in vivo activity.

In Vitro Potency: O-acetylation of the 4-hydroxy group to form compounds like 4-AcO-DMT

(O-acetylpsilocin) reduces the in vitro potency at 5-HT2A receptors by approximately 10- to

20-fold compared to their 4-hydroxy counterparts.[1][2] However, this modification does not

significantly alter agonist efficacy.[1]

In Vivo Activity and Prodrug Strategy: In contrast to the in vitro data, acetylation of the 4-

hydroxy group has little effect on the in vivo potency in the HTR assay.[1][2] This suggests

that O-acetylated tryptamines may act as prodrugs, being deacetylated in vivo to their more

active 4-hydroxy forms.[1][2]
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Comparative Activity Data
The following tables summarize the in vitro functional activity and in vivo behavioral effects of a

selection of 4-hydroxy tryptamine analogs.

Table 1: In Vitro Functional Activity at Human 5-HT2
Receptors
Data from calcium mobilization assays. EC50 values represent the half-maximal effective

concentration, while Emax values indicate the maximum response relative to serotonin (5-HT).
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Compoun
d

5-HT2A
EC50
(nM)

5-HT2A
Emax (%)

5-HT2B
EC50
(nM)

5-HT2B
Emax (%)

5-HT2C
EC50
(nM)

5-HT2C
Emax (%)

Psilocin (4-

HO-DMT)
1.8 95.3 0.8 100 8.9 98.2

4-HO-MET 1.1 98.1 0.5 100 10.2 99.1

4-HO-DET 2.5 96.4 1.0 100 25.1 97.5

4-HO-DIPT 9.9 92.8 3.9 100 1408 85.3

4-AcO-

DMT
35.4 79.2 15.6 98.7 117.5 90.1

4-AcO-

DET
49.3 91.5 20.1 100 234.7 93.6

Data sourced from Klein et al. (2020)[1]

Table 2: In Vivo Head-Twitch Response (HTR) in Mice
ED50 values represent the dose required to produce a half-maximal response in the HTR

assay.

Compound ED50 (μmol/kg)

Psilocin (4-HO-DMT) 0.81

4-HO-MET 0.65

4-HO-DET 1.56

4-HO-DPT 2.47

4-HO-DIPT 3.46

4-AcO-DMT 0.96

4-AcO-DET 1.78
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Data sourced from Klein et al. (2020)[1][2]

Experimental Protocols
Calcium Mobilization Assay
This in vitro functional assay is used to determine the potency and efficacy of compounds at

Gq-coupled receptors, such as the 5-HT2 receptor subtypes.

Cell Culture: Flp-In T-REx 293 cells stably expressing human or mouse 5-HT2 receptors are

cultured in DMEM supplemented with fetal bovine serum, blasticidin, and hygromycin B.

Assay Preparation: Cells are plated in 384-well black-walled, clear-bottom plates. After 24

hours, the culture medium is removed.

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

in a buffered saline solution at 37°C for a specified time.

Compound Addition: Test compounds are serially diluted and added to the wells.

Signal Detection: Changes in intracellular calcium concentration are measured as changes

in fluorescence intensity using a plate reader (e.g., FLIPR).

Data Analysis: Concentration-response curves are generated, and EC50 and Emax values

are calculated using non-linear regression.[3]
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Head-Twitch Response (HTR) Assay
The HTR in mice is a well-established behavioral model used to assess the in vivo 5-HT2A

receptor agonist activity of psychedelic compounds.
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Animals: Male C57BL/6J mice are typically used.

Habituation: Mice are habituated to the testing environment before drug administration.

Drug Administration: Test compounds are administered via an appropriate route (e.g.,

subcutaneous or intraperitoneal injection).

Behavioral Recording: Immediately after injection, mice are placed in individual observation

chambers. Head twitches, which are rapid, involuntary rotational movements of the head, are

counted for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or

using an automated system with a magnetometer.[1][2]

Data Analysis: Dose-response curves are constructed, and the ED50 value is calculated.[1]

[2]

Signaling Pathway
4-hydroxy tryptamines primarily exert their effects through the 5-HT2A receptor, which is a Gq-

protein coupled receptor (GPCR).

Agonist Binding: The 4-hydroxy tryptamine binds to the 5-HT2A receptor.

G-Protein Activation: This binding event causes a conformational change in the receptor,

leading to the activation of the Gq alpha subunit of the associated G-protein.

PLC Activation: The activated Gq subunit stimulates the enzyme phospholipase C (PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the

release of stored intracellular calcium (Ca2+) into the cytoplasm. This increase in

intracellular calcium is what is measured in the calcium mobilization assay and is a key step

in the downstream signaling cascade that ultimately leads to the physiological and

behavioral effects of these compounds.
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Conclusion
The structure-activity relationships of 4-hydroxy tryptamines are well-defined, with modifications

to the N,N-dialkyl substituents and the 4-hydroxy group having predictable effects on their

pharmacological profiles. The data indicates that smaller N-alkyl groups generally lead to

higher in vivo potency at 5-HT2A receptors. Furthermore, O-acetylation of the 4-hydroxy group

provides a viable prodrug strategy, with in vivo activity being comparable to the parent 4-

hydroxy compound despite reduced in vitro potency. This comprehensive understanding is

invaluable for the rational design of new serotonergic agents with tailored pharmacological

properties for research and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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